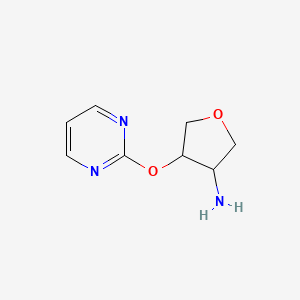

4-(Pyrimidin-2-yloxy)oxolan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyrimidin-2-yloxy)oxolan-3-amine” is a chemical compound with immense potential in scientific research. It is also known as “4-(oxolan-3-yl)pyridin-2-amine” with a CAS Number of 1159814-50-2 . The compound has a molecular weight of 164.21 .

Molecular Structure Analysis

The IUPAC name for this compound is “4-tetrahydro-3-furanyl-2-pyridinamine” and its InChI Code is "1S/C9H12N2O/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)" . This suggests that the compound contains a pyrimidine ring attached to an oxolane ring via an ether linkage, with an amine group attached to the pyrimidine ring.Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 60-64 degrees Celsius .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates that derivatives of pyrimidine, such as 4-(Pyrimidin-2-yloxy)oxolan-3-amine, play a significant role in the synthesis of various heterocyclic compounds. For instance, studies have shown the successful synthesis of pyrimidine linked pyrazole heterocyclics, showcasing their potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).

Determination of Dissociation Constants and Thermodynamic Parameters

Research has also explored the dissociation constants and thermodynamic parameters of pyrimidine derivatives, which includes substances like this compound. This type of study is crucial for understanding the chemical behavior of these compounds in various solvent systems and temperatures (Bhesaniya & Baluja, 2014).

Antifungal and Antimicrobial Properties

Another significant application is found in the realm of antifungal and antimicrobial properties. Certain derivatives of pyrimidine have been synthesized and shown to possess potent antifungal effects against various fungi, highlighting their potential as antifungal agents (Jafar et al., 2017).

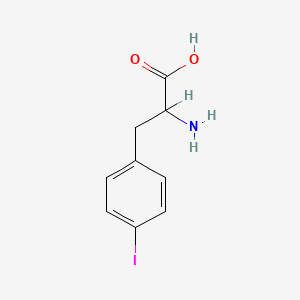

Synthesis of Amino Acid Derivatives

Additionally, this compound derivatives are used in the synthesis of novel amino acids. This synthesis involves complex reactions and transformations, indicating the compound's versatility in creating diverse biochemical structures (ElMarrouni & Heras, 2015).

Development of Organic Inhibitors for Corrosion Protection

There is also significant interest in utilizing pyrimidine derivatives as organic inhibitors in corrosion protection. These compounds, including variants of this compound, have shown effectiveness in preventing corrosion of metals in acidic environments, indicating their potential industrial applications (Yadav et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-yloxy)oxolan-3-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in a decrease in the overexpression of PLK4, which is commonly observed in various types of cancers .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication . This is significant as centriole duplication is crucial for maintaining genome integrity . By inhibiting PLK4, the compound can potentially disrupt the proliferation of cancer cells.

Result of Action

The inhibition of PLK4 by this compound leads to a decrease in centriole duplication . This can result in the disruption of cell proliferation, particularly in cancer cells where PLK4 is often overexpressed . Therefore, the compound’s action at the molecular and cellular level could potentially lead to anticancer effects.

properties

IUPAC Name |

4-pyrimidin-2-yloxyoxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-10-2-1-3-11-8/h1-3,6-7H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYFMZUMYOJEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)